molecular formula C16H16O B8563074 2-(2,2-diphenylethyl)oxirane CAS No. 54766-52-8

2-(2,2-diphenylethyl)oxirane

Cat. No.: B8563074
CAS No.: 54766-52-8
M. Wt: 224.30 g/mol
InChI Key: RJFZHRLJWYCZDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-diphenylethyl)oxirane typically involves the reaction of 2,2-diphenylethanol with an oxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar epoxidation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient oxidizing agents to increase the throughput and reduce costs. The reaction conditions are carefully controlled to maintain the quality and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenylethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through the ring-opening oxidation of the oxirane.

    Alcohols: Produced by the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Diphenylethyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through ring-opening reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as intermediates in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-oxygen bonds and introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-(2,2-Diphenylethyl)oxirane can be compared with other oxiranes and epoxides:

    Ethylene Oxide: A simpler oxirane with significant industrial applications, particularly in the production of ethylene glycol.

    Propylene Oxide: Another industrially important oxirane used in the production of polyurethanes.

    Styrene Oxide: Similar in structure but with a phenyl group attached to the oxirane ring, used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its 2,2-diphenylethyl group, which imparts distinct chemical properties and reactivity compared to simpler oxiranes.

Properties

CAS No.

54766-52-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2,2-diphenylethyl)oxirane

InChI

InChI=1S/C16H16O/c1-3-7-13(8-4-1)16(11-15-12-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

RJFZHRLJWYCZDB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.52 g of 4,4-diphenylbut-1-ene in 25 mL of dichloromethane at 0° C. was added 0.75 g of 50-60% by wt of m-chloroperbenzoic acid. The mixture was stirred at room temperature overnight, then heated at reflux for 1 hr. Water, 1 mL, and 0.25 g of sodium hydrogen sulfite were added to destroy the excess oxidizing agent. The organic layer was washed with water and dilute sodium hydrogen carbonate solution, dried, then concentrated in vacuo to give 0.5 g of 4,4-diphenylbut-1-ene oxide which is characterized by:
Name
4,4-diphenylbut-1-ene
Quantity
0.52 g
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reactant
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0 (± 1) mol
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reactant
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25 mL
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solvent
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0.25 g
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Synthesis routes and methods II

Procedure details

The 1,2-epoxy-4,4-diarylbutane starting materials can alternatively be prepared by reaction of dimethylsulfonium methylide or dimethyloxosulfonium methylide with an appropriate diarylalkyl aldehyde or a diarylalkyl ketone. For example, reaction of an aldehyde such as 3,3-diphenylpropanal with either dimethylsulfonium methylide or dimethyloxosulfonium methylide in approximately equimolar amounts provides 1,2-epoxy-4,4-diphenylbutane. Similarly, reaction of a diarylalkyl ketone such as methyl-(2,2-diphenylethyl) ketone with either dimethylsulfonium methylide or dimethyloxosulfonium methylide provides 1,2-epoxy-4,4-diphenyl-2-methylbutane. Such reactions typically are carried out in a solvent such as dimethyl sulfoxide or tetrahydrofuran, and normally at a reduced temperature of about 0° C. Dimethylsulfonium methylide is prepared by reaction of trimethylsulfonium iodide with methylsulfinylcarbanion, while dimethyloxosulfonium methylide is prepared by reaction of trimethyloxosulfonium iodide with sodium hydride. Such reactions are more fully discussed by Corey et al., J. Am. Chem. Soc., 84, 867(1962) and J. Am. Chem. Soc., 84, 3782 (1962).
[Compound]
Name
1,2-epoxy-4,4-diarylbutane
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Name
dimethylsulfonium methylide
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diarylalkyl aldehyde
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diarylalkyl ketone
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aldehyde
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dimethylsulfonium methylide
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Synthesis routes and methods III

Procedure details

A solution of 96.2 g. of 4,4-diphenyl-1-butene dissolved in 400 ml. of chloroform was added dropwise over one hour to a cold (0° C) suspension of 110.0 g. of m-chloroperbenzoic acid in 700 ml. of chloroform. The reaction mixture was warmed to about 25° C. and stirred for four hours. The reaction mixture was then washed with aqueous 2N sodium hydroxide solution, with water, and dried. Evaporation of the solvent under reduced pressure provided 158.3 g. of a yellow oil as the crude product. The oil was distilled to afford 1,2-epoxy-4,4-diphenyl-butane. B.P. 124°-126° C at 0.03 torr.
Name
4,4-diphenyl-1-butene
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